2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride
描述
2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a piperidin-4-ylamino group and two methyl groups at the second carbon. The dihydrochloride salt form enhances its aqueous solubility and stability, making it relevant for pharmaceutical applications, particularly in drug discovery and biochemical studies .
属性
IUPAC Name |
2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-10(2,9(13)14)7-12-8-3-5-11-6-4-8;;/h8,11-12H,3-7H2,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRDQXINXLGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCNCC1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride, with the CAS number 2361634-40-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a piperidine ring and a dimethylated propanoic acid moiety, which contribute to its biological properties.
The biological activity of 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride can be attributed to its interaction with various biological targets:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : This compound has been investigated for its role as an inhibitor of GSK-3β, an enzyme involved in multiple signaling pathways related to cell proliferation and survival. Inhibiting GSK-3β can lead to neuroprotective effects and potential applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine structure can enhance potency against specific cancer types .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 0.48 | |
| Antiproliferative | HCT-116 (Colon Cancer) | 0.12 - 0.81 | |
| Neuroprotective | Neuroprotection | N/A |
Case Studies
- GSK-3β Inhibition Study : A study focused on the modification of pyrimido[4,5-b]indole derivatives demonstrated that the introduction of amide bonds improved metabolic stability and enhanced GSK-3β inhibition. The most potent compounds exhibited IC50 values around 480 nM, indicating a strong inhibitory effect on this target .
- Anticancer Screening : A series of derivatives based on the structure of 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid were tested against HCT-116 colon cancer cells. The study revealed that certain compounds had IC50 values as low as 0.12 mg/mL, suggesting significant potential for therapeutic applications in oncology .
科学研究应用
Pharmaceutical Development
The compound has been investigated for its role as a building block in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.
Neuropharmacology
Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. Studies have suggested that 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride may play a role in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Cancer Research
This compound has been explored as a potential inhibitor of specific cancer cell lines. Its ability to interfere with cellular pathways makes it a candidate for further investigation in oncology.
Antimicrobial Activity
Preliminary studies suggest that piperidine derivatives may possess antimicrobial properties, making them useful in developing new antibiotics or antifungal agents.
Data Table: Summary of Research Findings
Case Study 1: Neuroprotective Effects
A study conducted by researchers at the Groningen Research Institute of Pharmacy investigated the neuroprotective effects of various piperidine derivatives, including 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride. The research demonstrated significant neuroprotection in vitro against oxidative stress-induced neuronal damage, suggesting its potential application in treating neurodegenerative diseases.
Case Study 2: Antitumor Activity
In an experimental study published by a collaborative research team from Zhengzhou and Tsinghua Universities, the compound was evaluated for its antitumor activity against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 3: Antibiotic Development
A recent investigation into the antimicrobial properties of piperidine derivatives revealed that 2,2-Dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding opens avenues for developing new antibiotics targeting resistant bacterial strains.
相似化合物的比较
2,2-Dimethyl-3-(methylamino)propanoic Acid Hydrochloride
- Structure: Differs by replacing the piperidin-4-ylamino group with a methylamino moiety.
- Molecular Formula: C₆H₁₃NO₂·HCl (vs. C₁₀H₂₁Cl₂N₂O₂ for the target compound).
- Molecular Weight : 167.63 g/mol (significantly lighter than the target compound).
- Key Differences: Reduced steric hindrance due to the smaller methylamino group.
Methyl 3-Amino-2-[(pyridin-4-yl)methyl]propanoate Dihydrochloride
- Structure : Contains a pyridinylmethyl group and a methyl ester instead of the carboxylic acid.
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.
- Functional Group Impact :
2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic Acid Dihydrochloride
- Structure : Incorporates a pyridinyl-piperazine group.
- Pharmacological Relevance : Piperazine rings are common in CNS-targeting drugs (e.g., antipsychotics).
3-{6-Methyl-2-[1-(propan-2-yl)piperidin-3-yl]pyrimidin-4-yl}propanoic Acid Dihydrochloride
- Structure : Features a pyrimidine ring linked to a piperidine group.
- Bulky substituents may reduce bioavailability compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
Solubility and Stability
- Dihydrochloride Salts: Both the target compound and analogs like 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride exhibit improved water solubility due to ionic interactions .
- Ester vs. Acid: Methyl esters (e.g., Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride) are less polar, reducing solubility but enhancing lipid membrane penetration .
Molecular Weight and Drug-Likeness
- The target compound’s molecular weight (estimated ~285–300 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.
- Analogs with extended heterocycles (e.g., pyrimidine in ) may exceed 500 g/mol, complicating absorption .
Pharmacological Implications
- Target Selectivity : Piperidine-containing compounds (target compound) may interact with opioid or sigma receptors, whereas pyridinyl-piperazine analogs (e.g., ) could target serotonin or dopamine pathways .
- Metabolism: Methylamino groups (e.g., ) are prone to N-demethylation, whereas piperidine rings undergo cytochrome P450-mediated oxidation, affecting metabolic stability .
常见问题
Basic: What are the key structural features of 2,2-dimethyl-3-(piperidin-4-ylamino)propanoic acid dihydrochloride, and how do they influence its reactivity?
The compound contains a piperidine ring substituted with a dimethylpropanoic acid moiety and an amino group, forming a dihydrochloride salt. The dimethyl groups at the β-position of the propanoic acid enhance steric hindrance, potentially affecting nucleophilic substitution reactions. The piperidine ring contributes to basicity and hydrogen-bonding capabilities, while the hydrochloride salt improves solubility in polar solvents. Structural analogs (e.g., piperidine-containing compounds in and ) demonstrate that such features influence interactions with biological targets like enzymes or receptors .
Basic: What synthetic routes are commonly employed for preparing this compound and its intermediates?
A typical synthesis involves:
Condensation : Reacting piperidine-4-amine with a β-keto ester (e.g., ethyl 2,2-dimethylacetoacetate) to form the propanoic acid backbone.
Amination : Introducing the amino group via reductive amination or nucleophilic substitution.
Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt.
Similar methods are described for structurally related compounds, such as the use of glycine derivatives () or piperidine intermediates ( ). Reaction conditions (e.g., pH, temperature) are critical for minimizing side products .
Advanced: How can researchers optimize the synthesis yield while maintaining high enantiomeric purity?
- Parameter Screening : Adjust reaction stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to favor the desired pathway. For example, highlights crystallization as a purification step to isolate high-purity hydrochloride salts.
- Computational Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, as proposed in for reaction optimization.
- Chiral Resolution : Employ chiral chromatography or enzymatic resolution if racemization occurs during synthesis .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
- Mechanistic Replication : Validate receptor-binding assays (e.g., radioligand displacement) under standardized conditions to confirm affinity for targets like GPCRs or ion channels.
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies between in vitro and in vivo studies.
- Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., ’s piperidine derivatives) to identify activity trends .
Basic: What analytical techniques are recommended for characterizing this compound and assessing purity?
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and stereochemistry; IR for functional group validation (e.g., carboxylic acid C=O stretch).
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
- Purity Assessment : Titration () or HPLC with UV detection ( ) to quantify hydrochloride content and detect impurities (>98% purity threshold for pharmacological studies) .
Advanced: How to design experiments assessing this compound’s selectivity for specific receptor subtypes?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) in cell membranes expressing target vs. off-target receptors.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity differences across subtypes.
- Functional Assays : Measure second messenger responses (e.g., cAMP or Ca²⁺ levels) in transfected cell lines .
Advanced: What strategies mitigate challenges in handling the hydrochloride salt during purification?
- pH Control : Maintain acidic conditions during crystallization to prevent free base precipitation.
- Lyophilization : Use freeze-drying to remove residual solvents without degrading the salt.
- Counterion Screening : Test alternative salts (e.g., sulfate) if solubility or stability issues arise .
Advanced: What approaches address data contradictions between computational predictions and experimental results?
- Force Field Refinement : Calibrate computational models using experimental data (e.g., crystallographic structures or binding constants).
- Error Analysis : Quantify uncertainties in DFT calculations or docking scores.
- Multi-Method Validation : Combine MD simulations, QSAR, and experimental IC₅₀ values to cross-validate hypotheses .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
The dihydrochloride salt is highly soluble in aqueous buffers (pH 2–4) but may precipitate at neutral pH. Stability studies (e.g., and ) recommend storage at –20°C in desiccated conditions to prevent hydrolysis. Solubility in DMSO (>10 mM) facilitates in vitro assays, but prolonged storage in solution should be avoided .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET Prediction : Use tools like SwissADME to optimize logP, permeability, and metabolic stability.
- Binding Free Energy Calculations : Apply MM-GBSA to prioritize derivatives with improved target affinity.
- Metabolite Prediction : Identify vulnerable sites (e.g., ester groups) for structural modification to reduce clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
